molecular formula C8H14ClNO B8481239 1-(3-Chloropropyl)piperidin-2-one

1-(3-Chloropropyl)piperidin-2-one

Cat. No.: B8481239
M. Wt: 175.65 g/mol
InChI Key: UGDYIVYKPUAJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)piperidin-2-one is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

1-(3-chloropropyl)piperidin-2-one

InChI

InChI=1S/C8H14ClNO/c9-5-3-7-10-6-2-1-4-8(10)11/h1-7H2

InChI Key

UGDYIVYKPUAJPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% suspension in oil, 26 mg, 0.65 mmol) was added to a solution of 2-piperidone (54 mg, 0.54 mmol) in dry THF (2 mL) under argon atmosphere. After 15 minutes stirring at rt the reaction mixture was cooled to 0° C. over 15 minutes. A solution of 1-bromo-3-chloropropane (160 μL, 1.62 mmol) was added dropwise to the cold mixture and stirring was continued overnight at rt. The mixture was partitioned between water and ethyl acetate, the organic layer dried over sodium sulphate, filtered and evaporated to dryness. Purification of the residue on silica gel column chromatography, eluting with a stepwise gradient of 60-80% ethyl acetate in n-heptane, afforded 1-(3-chloropropyl)-piperidin-2-one (33 mg, 35%).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-piperidone (1.19 g, 12.0 mmcl) and fnely pulverized sodium metal (0.28 g, 12.0 mmol) in dry xylene (70 ml) was heated at 110° C. with vigrous stirring, 1-bromo-3-chloropropane (1.89 g, 12.0 mmol) was added to the stirred reaction mixture after 3 hours and the heating at 110° C. was continued for 6 hours. The reaction mixture was filtered and xylene was removed under reduced pressure. The residue was chromatographed on silica gel usinq hexane and chloroform as eluant to get 3 (n=2), B.P. 91° C./0.01 mm., yield 1.33 g (63.33%). IR (Neat): 3862, 3298, 2950, 2474, 2324, 1640, 1478, 1432, 1336, 1184, 1096, 754. 1H NMR (CDCl3): 1.79-2.36(m, 8H), 3.15-3.67(m,6H). MS: m/z 175 (M+).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-pyrrolidone (2 g, 23.0 mmol) and finely pulverized sodium metal (0.529 g, 23.0 mmol) in dry toluene (120 ml) was heated at 120° C. with vigrous stirring. 1-Bromo-3-chloropropane (3.97 g, 25.0 mmol) was added to the stirred reaction mixture after 6-7 hours and the heating at 120° C. was continued for 7 hours. The reaction mixture was filtered and toluene was removed under reduced pressure. The residue was distilled under reduced pressure to give the compound 3 (), B.P. 145° C./1 mm., yield 2.86 g (75%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two

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